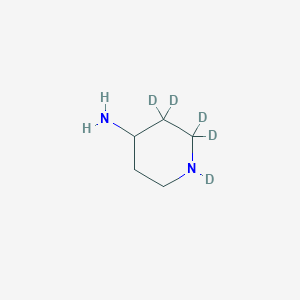

1,2,2,3,3-五氘哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives, including those similar to 1,2,2,3,3-Pentadeuteriopiperidin-4-amine, involves strategic intramolecular cyclization of unsaturated amines. For instance, Ortiz, Kang, and Wang (2014) achieved a one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines through intramolecular cyclization, which could potentially be adapted for the synthesis of deuterated variants (Ortiz, Kang, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including deuterated versions, is characterized by their cyclic nature with a nitrogen atom incorporated into the ring. The specific placement and type of substitutions on the ring, such as in 1,2,2,3,3-Pentadeuteriopiperidin-4-amine, can significantly influence their chemical behavior and interactions.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including amination and cycloaddition. For example, the work by Veselov et al. (2009) on the stereoselective synthesis of trans-4-amino-3-hydroxypiperidines through amination highlights the reactivity of the piperidine ring, which is also relevant for deuterated variants (Veselov, Trushkov, Zefirov, & Grishina, 2009).

科学研究应用

药物设计与合成

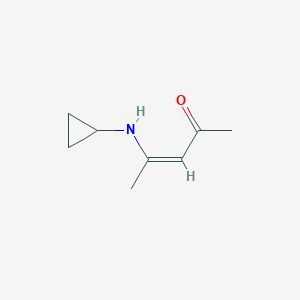

哌啶衍生物是设计药物最重要的合成片段之一 {svg_1}. 它们在制药行业中发挥着重要作用,其衍生物存在于二十多种药物类别中 {svg_2}.

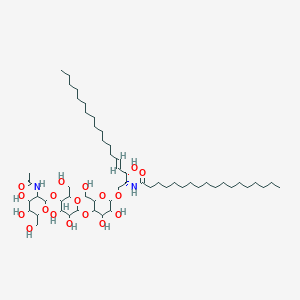

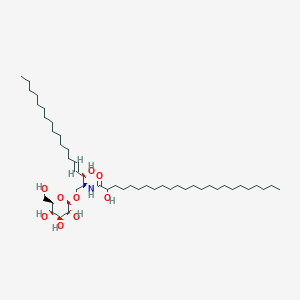

生物碱合成

哌啶衍生物也存在于生物碱中 {svg_3}. 生物碱是一类天然存在的化学化合物,主要含有碱性氮原子。它们具有广泛的药理活性。

分子内和分子间反应

哌啶衍生物参与各种分子内和分子间反应,导致形成各种其他衍生物 {svg_4}. 这些包括取代的哌啶、螺哌啶、缩合哌啶和哌啶酮 {svg_5}.

潜在药物的生物学评价

哌啶衍生物用于发现和生物学评价潜在药物 {svg_6}. 它们通常用作合成生物活性化合物的底物 {svg_7}.

5. 抑制蛋白激酶B (PKB) 一系列的4-苄基-1-(7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-胺,是哌啶衍生物,已被发现是ATP竞争性的纳摩尔抑制剂,对PKB的抑制选择性高达150倍,而与密切相关的激酶PKA相比 {svg_8}. PKB是细胞内信号通路的重要组成部分,调节生长和存活,其失调在癌症中经常观察到 {svg_9}.

抗肿瘤药物的开发

哌啶衍生物已被用于抗肿瘤药物的开发 {svg_10}. 例如,4-氨基-1-(7H-吡咯并[2,3-d]-嘧啶-4-基)哌啶-4-甲酰胺已被发现是PKB的有效且口服生物利用度高的抑制剂 {svg_11}. 这些化合物在裸鼠中以耐受剂量显示出对人类肿瘤异种移植生长的强烈抑制 {svg_12}.

作用机制

Target of Action

1,2,2,3,3-Pentadeuteriopiperidin-4-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action .

Biochemical Pathways

Piperidine derivatives have been found to inhibit protein kinase b (pkb), a key component of intracellular signaling pathways regulating growth and survival .

Pharmacokinetics

It’s known that the optimization of lipophilic substitution within a series of piperidine derivatives provided atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb .

Result of Action

It’s known that drugs generally produce a biological effect by interacting with their targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium . .

属性

IUPAC Name |

1,2,2,3,3-pentadeuteriopiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2/i1D2,3D2/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIIMDOZSUCSEN-JKCHHHCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(CCN(C1([2H])[2H])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-60-7 |

Source

|

| Record name | 1219803-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)

![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)